molecular formula C13H8F3NO B3213687 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde CAS No. 112432-96-9

6-(2-(Trifluoromethyl)phenyl)picolinaldehyde

Cat. No.: B3213687
CAS No.: 112432-96-9
M. Wt: 251.2 g/mol
InChI Key: UQGRBLVDXGXUEM-UHFFFAOYSA-N
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Description

This compound is structurally significant due to its trifluoromethyl substituent, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. The aldehyde group serves as a reactive handle for further functionalization, such as condensation reactions to form imines or hydrazones .

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-7-3-4-9(8-18)17-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGRBLVDXGXUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethyl)phenyl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-(Trifluoromethyl)phenyl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and alteration of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylphenyl-Substituted Picolinaldehydes

(a) 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 502925-44-2)
  • Structure : Trifluoromethyl group at the 3-position of the phenyl ring.
  • Commercial Availability : Listed with 5 suppliers, indicating broader accessibility .
  • Physicochemical Properties: Higher molar mass (C₁₃H₇F₃NO, ~265.19 g/mol) and similar LogP compared to the target compound.
(b) 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde
  • Structure : Trifluoromethyl group at the 4-position of the phenyl ring.
  • Key Differences : Para-substitution may enhance symmetry and crystallinity, affecting solubility and melting point.
  • Application : Cited as a fluorinated compound in supplier catalogs, suggesting utility in materials science .

Trifluoromethyl-Substituted Picolinaldehydes Without Phenyl Groups

5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5)
  • Structure : Trifluoromethyl group directly on the pyridine ring at the 5-position.
  • Key Differences :
    • Lower molecular weight (175.11 g/mol vs. ~265.19 g/mol for the target compound).
    • Reduced steric bulk, leading to higher aqueous solubility (LogS = -1.2) .
    • Higher hydrogen bond acceptor count (3 vs. 2), influencing protein binding.

Functional Group Variants

6-(Trifluoromethyl)picolinic Acid (CAS 107504-08-5)
  • Structure : Carboxylic acid replaces the aldehyde group.
  • Key Differences :
    • Enhanced solubility in polar solvents due to the acidic proton (pKa ~2.5).
    • Lower LogP (1.8 vs. ~3.0 for aldehydes), reducing membrane permeability .
    • Used as a ligand in metal-catalyzed reactions or a building block in peptide mimetics.
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8)
  • Structure : Trifluoroethoxy substituent on a nicotinaldehyde scaffold.
  • Key Differences :
    • Ether linkage increases flexibility and reduces aromatic stacking interactions.
    • Similarity score of 0.82 to the target compound, indicating shared reactivity profiles .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents LogP Suppliers Key Applications
6-(2-(Trifluoromethyl)phenyl)picolinaldehyde - C₁₃H₇F₃NO ~265.19 2-(Trifluoromethyl)phenyl, aldehyde ~3.0 Limited Pharmaceutical intermediates
6-(3-(Trifluoromethyl)phenyl)picolinaldehyde 502925-44-2 C₁₃H₇F₃NO 265.19 3-(Trifluoromethyl)phenyl, aldehyde 3.2 5+ Organic synthesis
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 C₇H₄F₃NO 175.11 5-(Trifluoromethyl), aldehyde 1.5 1+ Catalysis, ligand design
6-(Trifluoromethyl)picolinic acid 107504-08-5 C₇H₄F₃NO₂ 191.11 6-(Trifluoromethyl), carboxylic acid 1.8 2+ Metal coordination

Biological Activity

6-(2-(Trifluoromethyl)phenyl)picolinaldehyde is a compound of interest due to its potential biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N
  • Molecular Weight : 231.20 g/mol
  • Structural Features : The compound consists of a picolinaldehyde core with a trifluoromethyl-substituted phenyl group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study reported that derivatives with similar structures showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.

Compound MIC (µg/mL) Target Organism
This compoundTBDStaphylococcus aureus
Similar Derivative 116E. coli
Similar Derivative 28Pseudomonas aeruginosa

Anticancer Activity

The compound has shown potential anticancer activity in vitro. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and death.

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction via mitochondrial pathway
HT2920Cell cycle arrest and apoptosis

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.
  • Receptor Binding : It may bind to receptors that regulate cell proliferation and survival, altering downstream signaling cascades.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It displayed superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
  • Anticancer Potential : A research project evaluated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its viability as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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